SSTR5 antagonist 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

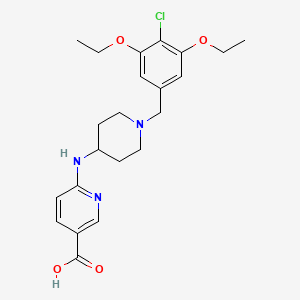

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28ClN3O4 |

|---|---|

Molecular Weight |

433.9 g/mol |

IUPAC Name |

6-[[1-[(4-chloro-3,5-diethoxyphenyl)methyl]piperidin-4-yl]amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C22H28ClN3O4/c1-3-29-18-11-15(12-19(21(18)23)30-4-2)14-26-9-7-17(8-10-26)25-20-6-5-16(13-24-20)22(27)28/h5-6,11-13,17H,3-4,7-10,14H2,1-2H3,(H,24,25)(H,27,28) |

InChI Key |

NMZRCUBHTBYESR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1Cl)OCC)CN2CCC(CC2)NC3=NC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of SSTR5 Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The somatostatin receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target, particularly in the context of metabolic diseases such as type 2 diabetes.[1][2] As a member of the G-protein coupled receptor (GPCR) superfamily, SSTR5 is predominantly expressed in pancreatic islets (α, β, and δ cells), the pituitary gland, and enteroendocrine cells of the gastrointestinal tract.[1][3][4] Its endogenous ligand, somatostatin, exerts an inhibitory influence on hormone secretion, including the suppression of insulin and glucagon-like peptide-1 (GLP-1). Consequently, antagonism of SSTR5 presents a strategic approach to enhance glucose-dependent insulin secretion and augment GLP-1 release, thereby offering a novel therapeutic avenue for the management of hyperglycemia. This technical guide provides an in-depth exploration of the core mechanism of action of SSTR5 antagonists, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

SSTR5 Signaling and the Mechanism of Antagonism

SSTR5 is coupled to inhibitory G-proteins (Gi/o). Upon binding of its endogenous ligand, somatostatin, the receptor undergoes a conformational change that facilitates the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This decrease in cAMP has downstream effects on various cellular processes, most notably the inhibition of hormone secretion from pancreatic β-cells and intestinal L-cells.

SSTR5 antagonists function by competitively binding to the SSTR5 receptor, thereby preventing the binding of endogenous somatostatin. This blockade of the receptor abrogates the downstream signaling cascade, effectively removing the inhibitory brake on adenylyl cyclase. The resulting maintenance or increase in intracellular cAMP levels promotes glucose-dependent insulin secretion from pancreatic β-cells and enhances the release of GLP-1 from intestinal L-cells.

References

- 1. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

The Gatekeeper of Glucose Control: An In-depth Technical Guide to the Role of SSTR5 in Glucose Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin receptor 5 (SSTR5) has emerged as a critical regulator of glucose homeostasis, exerting its influence through a complex interplay of hormonal and cellular signaling events. This G-protein coupled receptor, predominantly expressed in pancreatic islets and the gastrointestinal tract, acts as a key inhibitory control point for the secretion of insulin and the incretin hormone glucagon-like peptide-1 (GLP-1). Its pivotal role in modulating these key players in glucose metabolism has positioned SSTR5 as a promising therapeutic target for metabolic disorders, particularly type 2 diabetes. This technical guide provides a comprehensive overview of the core functions of SSTR5 in glucose homeostasis, detailing its signaling pathways, the quantitative impact of its activation and inhibition, and the experimental methodologies employed to elucidate its function.

SSTR5 and its Ligands

SSTR5 is one of five subtypes of somatostatin receptors that mediate the diverse physiological effects of the peptide hormone somatostatin. Somatostatin is produced in two bioactive forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), with SST-28 exhibiting a higher affinity for SSTR5.[1] The activation of SSTR5 by these endogenous ligands initiates a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion.

Core Functions of SSTR5 in Glucose Homeostasis

SSTR5 plays a multifaceted role in maintaining glucose balance primarily through its inhibitory actions on two key cell types: the pancreatic β-cells and the intestinal L-cells.

Inhibition of Insulin Secretion

SSTR5 is prominently expressed in pancreatic β-cells, where it acts as a potent inhibitor of glucose-stimulated insulin secretion (GSIS).[2] Studies have demonstrated that the inhibitory effect of somatostatin on insulin release is predominantly mediated through SSTR5.[3] Gene ablation of SSTR5 in mice leads to a marked increase in insulin secretion, resulting in basal hypoglycemia and circulating hyperinsulinemia.[2]

Inhibition of GLP-1 Secretion

In the gastrointestinal tract, SSTR5 is expressed on enteroendocrine L-cells, the primary source of the incretin hormone GLP-1. GLP-1 is a crucial potentiator of postprandial insulin secretion. SSTR5 activation tonically inhibits the secretion of GLP-1, thereby dampening the incretin effect.[4] Antagonism or genetic knockout of SSTR5 leads to a significant increase in GLP-1 release, which in turn enhances insulin secretion and improves glucose tolerance.

Quantitative Data on SSTR5 Function

The following tables summarize key quantitative data from studies investigating the role of SSTR5 in glucose homeostasis.

| Parameter | Model | Condition | Effect of SSTR5 Activation/Agonism | Fold/Percent Change | Reference |

| Insulin Secretion | Wild-Type Mouse Islets | Glucose-Stimulated | Inhibition by SRIF-28 | IC50: 0.55 nM | |

| Insulin Secretion | Wild-Type Mouse Islets | Glucose-Stimulated | Inhibition by Compound 5/1 (sst5/sst1-selective agonist) | IC50: 0.18 nM | |

| Insulin Secretion | Wild-Type Mouse Islets | Glucose-Stimulated | Inhibition by Compound 2 (sst2-selective agonist) | 82% ± 3% inhibition at 100 nM | |

| Insulin Secretion | Human Islets | Forskolin-Stimulated | Reversal of SST-14 inhibition by SSTR5 antagonist | Complete reversal | |

| GLP-1 Secretion | Perfused Mouse Small Intestine | Glucose-Stimulated | Potentiation by SSTR5 antagonist (SSTR5a) | 4-fold increase in control mice, 5-fold increase in DIO mice | |

| GLP-1 Secretion | Rat Intestinal Cultures | Gastrin-Releasing Peptide-Stimulated | Inhibition by SST-28 | EC50: 0.01 nM |

Table 1: Quantitative Effects of SSTR5 Modulation on Hormone Secretion

| Parameter | Model | Condition | Observation in SSTR5 Knockout (KO) vs. Wild-Type (WT) | Fold/Percent Change | Reference |

| Blood Glucose | SSTR5 KO Mice | Fasting | Decreased | Lower | |

| Blood Glucose | SSTR5 KO Mice | Postprandial | Decreased | Lower | |

| Plasma Insulin | SSTR5 KO Mice | Fasting | Decreased | Lower | |

| Plasma Insulin | SSTR5 KO Mice | Postprandial | Decreased | Lower | |

| Plasma Glucagon | SSTR5 KO Mice | Fasting & Postprandial | Increased | Significantly higher | |

| Insulin Content | SSTR5 KO Mouse Islets | - | Increased | Increased | |

| Insulin Secretion | SSTR5 KO Mouse Islets | Glucose-Stimulated | Increased | Significantly increased | |

| SRIF-28 Potency on Insulin Secretion | SSTR5 KO Mouse Islets | Glucose-Stimulated | Decreased | 16-fold less potent | |

| GLP-1 Secretion | SSTR5 KO Mouse Intestine | Glucose-Stimulated | Increased | >3-fold increase |

Table 2: Phenotypic Characteristics of SSTR5 Knockout Mice

Signaling Pathways of SSTR5

Upon ligand binding, SSTR5 couples to inhibitory G-proteins of the Gαi family. This initiates a downstream signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. Decreased cAMP levels, in turn, reduce the activity of protein kinase A (PKA), a key enzyme in the signaling pathway that promotes hormone exocytosis. The reduction in cAMP and PKA activity ultimately leads to the inhibition of both insulin and GLP-1 secretion.

Caption: SSTR5 signaling pathway leading to inhibition of hormone secretion.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the role of SSTR5 in glucose homeostasis.

Islet Perifusion Assay for Insulin Secretion

This assay is used to measure dynamic insulin secretion from isolated pancreatic islets in response to various stimuli.

Materials:

-

Isolated pancreatic islets (mouse or human)

-

Perifusion system (e.g., Biorep Perifusion System)

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose: 2.8 mM, high glucose: 16.7 mM)

-

SSTR5 agonists or antagonists

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: Isolate pancreatic islets using collagenase digestion and purify them. Culture islets overnight to allow for recovery.

-

Perifusion System Setup: Prime the perifusion system with low glucose KRB buffer at 37°C.

-

Islet Loading: Place a known number of islets (e.g., 100-200 islet equivalents) into the perifusion chambers.

-

Equilibration: Perifuse the islets with low glucose KRB buffer for a baseline period (e.g., 30-60 minutes) to allow insulin secretion to stabilize.

-

Stimulation: Switch the perifusion solution to high glucose KRB buffer to stimulate insulin secretion. To test the effect of SSTR5 modulation, include the SSTR5 agonist or antagonist in the high glucose buffer.

-

Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.

-

Insulin Measurement: Quantify the insulin concentration in each collected fraction using an insulin ELISA kit.

-

Data Analysis: Plot insulin secretion over time to visualize the dynamic response to stimuli.

Caption: Experimental workflow for an islet perifusion assay.

In Vitro GLP-1 Secretion Assay

This assay is used to measure GLP-1 secretion from intestinal cell lines or primary intestinal cultures.

Materials:

-

Intestinal L-cell line (e.g., GLUTag, STC-1) or primary intestinal cultures

-

Culture medium (e.g., DMEM)

-

Secretagogues (e.g., glucose, fatty acids, GRP)

-

SSTR5 agonists or antagonists

-

DPP-4 inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

Procedure:

-

Cell Culture: Culture intestinal L-cells to confluence in multi-well plates.

-

Pre-incubation: Wash the cells with a basal buffer (e.g., KRB) and pre-incubate for a defined period.

-

Stimulation: Replace the pre-incubation buffer with a stimulation buffer containing the secretagogue and the SSTR5 modulator of interest. Include a DPP-4 inhibitor in all buffers.

-

Supernatant Collection: After the stimulation period, collect the cell supernatant.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

-

Data Normalization: Normalize GLP-1 secretion to the total protein content of the cells in each well.

cAMP Assay

This assay measures intracellular cAMP levels in response to SSTR5 activation.

Materials:

-

Pancreatic β-cell line (e.g., MIN6, INS-1) or isolated islets

-

Forskolin (an adenylyl cyclase activator)

-

SSTR5 agonists

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

Procedure:

-

Cell Preparation: Seed cells in a multi-well plate and allow them to attach or prepare isolated islets.

-

Pre-treatment: Pre-treat the cells with the SSTR5 agonist for a specific duration.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a competitive immunoassay or a fluorescent biosensor-based assay.

-

Data Analysis: Determine the inhibitory effect of the SSTR5 agonist on forskolin-stimulated cAMP accumulation.

Caption: Experimental workflow for a cAMP assay.

Calcium Imaging in Pancreatic Islets

This technique is used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i), a key event in stimulus-secretion coupling.

Materials:

-

Isolated pancreatic islets

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Perifusion system adapted for microscopy

-

Fluorescence microscope with a camera and imaging software

-

KRB buffer with varying glucose concentrations

Procedure:

-

Islet Loading with Dye: Incubate isolated islets with a calcium-sensitive fluorescent dye. The dye will enter the cells and its fluorescence intensity will change upon binding to calcium.

-

Islet Immobilization: Place the dye-loaded islets in a perfusion chamber on the microscope stage.

-

Perifusion and Stimulation: Perifuse the islets with low glucose KRB buffer to establish a baseline. Then, switch to high glucose KRB buffer to stimulate an increase in [Ca2+]i. The effect of SSTR5 modulators can be tested by adding them to the perifusion buffer.

-

Image Acquisition: Continuously capture fluorescence images of the islets throughout the experiment.

-

Data Analysis: Analyze the changes in fluorescence intensity over time in individual cells or regions of interest within the islet. This will reflect the dynamics of intracellular calcium.

Conclusion and Future Directions

SSTR5 plays a crucial and predominantly inhibitory role in glucose homeostasis by restraining the secretion of insulin and GLP-1. The wealth of data from knockout models and pharmacological studies underscores its significance as a gatekeeper of glucose control. The development of selective SSTR5 antagonists has shown considerable promise in preclinical studies for the treatment of type 2 diabetes by enhancing endogenous insulin and incretin responses.

Future research should focus on further dissecting the tissue-specific roles of SSTR5 and exploring the long-term metabolic consequences of its chronic antagonism. A deeper understanding of the potential for heterodimerization of SSTR5 with other receptors and the resulting signaling crosstalk will be crucial for developing highly targeted and effective therapies. The methodologies outlined in this guide provide a robust framework for continued investigation into the intricate role of SSTR5 in metabolic regulation and for the advancement of novel therapeutic strategies for diabetes and related disorders.

References

- 1. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]

- 3. Insulin secretion is inhibited by subtype five somatostatin receptor in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]

The Role of SSTR5 Antagonist 6 in GLP-1 Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucagon-like peptide-1 (GLP-1) system is a cornerstone of modern metabolic disease therapeutics. As a key incretin hormone, GLP-1 potentiates glucose-dependent insulin secretion, suppresses glucagon release, and exerts beneficial effects on satiety and cardiovascular health. Consequently, strategies to enhance endogenous GLP-1 secretion are of significant interest in the development of novel treatments for type 2 diabetes and obesity. One such emerging strategy is the antagonism of the somatostatin receptor subtype 5 (SSTR5). Somatostatin, acting through SSTR5, is a potent tonic inhibitor of GLP-1 release from intestinal L-cells[1][2]. This technical guide provides an in-depth exploration of the core science behind SSTR5 antagonism, with a specific focus on "SSTR5 antagonist 6," and its role in promoting GLP-1 secretion.

This compound: A Profile

This compound is a potent and orally active small molecule antagonist of the somatostatin receptor subtype 5.

Chemical Identity:

-

IUPAC Name: 1-((6-(2-(3,5-diethoxy-4'-fluoro-[1,1'-biphenyl]-4-yl)ethyl)pyridin-2-yl)amino)-2,2-dimethylcyclopropane-1-carboxylic acid

-

CAS Number: 1007836-12-5

-

Molecular Formula: C31H36FN3O5

-

Molecular Weight: 565.6 g/mol

Pharmacological Profile:

This compound exhibits a high affinity for the SSTR5 receptor with a reported IC50 of 24 nM[3]. Its mechanism of action involves blocking the inhibitory signaling of somatostatin on intestinal L-cells, thereby disinhibiting GLP-1 secretion.

Core Mechanism: SSTR5 Signaling and its Antagonism

Somatostatin, released from intestinal D-cells, acts as a paracrine inhibitor of GLP-1 secretion from neighboring L-cells. This inhibition is primarily mediated through the SSTR5 receptor, a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).

Signaling Pathway of SSTR5 Activation and Antagonism

The binding of somatostatin to SSTR5 initiates a signaling cascade that ultimately suppresses GLP-1 release. This compound competitively binds to the SSTR5 receptor, preventing somatostatin from exerting its inhibitory effect.

Caption: SSTR5 signaling pathway in intestinal L-cells.

Quantitative Data on SSTR5 Antagonism and GLP-1 Release

The efficacy of SSTR5 antagonists in promoting GLP-1 secretion has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro and Ex Vivo Effects of SSTR5 Antagonists on GLP-1 Secretion

| Antagonist | Model | Condition | GLP-1 Secretion Fold Increase (vs. Control) | Reference |

| SSTR5a | Perfused mouse small intestine | Glucose-stimulated | ~1.5-2.0 | [1][4] |

| SSTR5a | Perfused mouse small intestine (Sstr5-/- mice) | Glucose-stimulated | >3.0 | |

| Compound 10 | Isolated human pancreatic islets | High glucose | Not directly measured, but potentiated insulin secretion |

Table 2: In Vivo Effects of SSTR5 Antagonists on Plasma GLP-1 Levels and Glucose Tolerance

| Antagonist | Animal Model | Dosing | Outcome Measure | Result | Reference |

| S5A1 | Normal C57BL/6 mice | 0.3-30 mg/kg, p.o. | Active GLP-1 AUC | 2 to 2.7-fold increase | |

| S5A1 | Normal C57BL/6 mice | 30 mg/kg, p.o. | Fasting Active GLP-1 | >4-fold increase | |

| Compound 10 | Lean C57/B6N mice | 10 mg/kg, p.o. | Total and Active GLP-1 (5 min post-glucose) | Substantial increase | |

| SSTR5a | C57BL/6JRj mice | s.c. | OGTT Glucose iAUC | Significantly reduced | |

| SSTR5a | Diet-induced obese mice | p.o. | Blood glucose | Lowered |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of SSTR5 antagonists and GLP-1 release.

Isolated Perfused Mouse Small Intestine

This ex vivo technique allows for the direct investigation of intestinal hormone secretion in response to various stimuli, independent of systemic influences.

Caption: Workflow for the isolated perfused mouse small intestine experiment.

Detailed Methodology:

-

Animal Preparation: Mice are anesthetized, and a midline laparotomy is performed.

-

Cannulation: The superior mesenteric artery and the portal vein are cannulated for arterial perfusion and venous effluent collection, respectively. The proximal small intestine is isolated.

-

Perfusion: The isolated intestine is placed in an organ bath and perfused with Krebs-Ringer bicarbonate buffer supplemented with albumin and dextran, and gassed with 95% O2 and 5% CO2.

-

Stimulation: After a stabilization period, stimuli such as glucose (luminal) and SSTR5 antagonists (vascular) are administered.

-

Sample Collection: Venous effluent is collected at regular intervals.

-

Hormone Analysis: GLP-1 concentrations in the collected samples are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

GLP-1 Measurement (ELISA)

Principle: A sandwich ELISA is commonly used for the quantitative measurement of total or active GLP-1 in plasma or other biological fluids.

Brief Protocol:

-

Coating: A microplate is coated with a capture antibody specific for GLP-1.

-

Sample Incubation: Standards, controls, and samples are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the GLP-1 molecule is added.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change.

-

Measurement: The absorbance is read on a microplate reader, and the concentration of GLP-1 is determined by comparison to a standard curve.

cAMP Functional Assay

Principle: This assay measures the ability of an SSTR5 antagonist to block the somatostatin-mediated inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the SSTR5 receptor.

Caption: Workflow for a typical SSTR5 antagonist cAMP functional assay.

Brief Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR5 receptor are cultured and seeded in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the SSTR5 antagonist.

-

Stimulation: Cells are then stimulated with a fixed concentration of somatostatin (or a related agonist) and forskolin (an adenylyl cyclase activator).

-

Lysis and Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

GTPγS Binding Assay

Principle: This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. It can be used to determine if a compound is an agonist, antagonist, or inverse agonist.

Brief Protocol:

-

Membrane Preparation: Cell membranes from cells expressing the SSTR5 receptor are prepared.

-

Incubation: The membranes are incubated with [35S]GTPγS, GDP, and the test compounds (agonist and/or antagonist).

-

Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS by rapid filtration.

-

Scintillation Counting: The amount of bound [35S]GTPγS on the filter is quantified by liquid scintillation counting.

Conclusion and Future Directions

The antagonism of SSTR5 presents a promising and targeted approach to enhance endogenous GLP-1 secretion. Preclinical data for compounds like this compound strongly support this mechanism of action, demonstrating robust increases in GLP-1 levels and improvements in glucose homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

Future research will likely focus on the long-term efficacy and safety of SSTR5 antagonists in larger animal models and ultimately in human clinical trials. A key area of investigation will be to further elucidate the potential for synergistic effects when combining SSTR5 antagonists with other antidiabetic agents, such as DPP-4 inhibitors. The continued exploration of this therapeutic strategy holds significant potential for the development of next-generation treatments for type 2 diabetes and other metabolic disorders.

References

- 1. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]

Therapeutic Potential of SSTR5 Antagonism in Type 2 Diabetes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Somatostatin receptor 5 (SSTR5) has emerged as a promising therapeutic target for the management of type 2 diabetes. As a G-protein coupled receptor predominantly expressed on pancreatic β-cells and intestinal L-cells, SSTR5 plays a crucial role in regulating glucose homeostasis. Somatostatin, the natural ligand for SSTR5, exerts an inhibitory effect on both insulin and glucagon-like peptide-1 (GLP-1) secretion. Consequently, antagonism of SSTR5 presents a dual mechanism of action for improving glycemic control: the enhancement of GLP-1 secretion from the gut and the direct stimulation of insulin release from pancreatic β-cells. This technical guide provides an in-depth overview of the preclinical evidence supporting SSTR5 antagonism as a viable strategy for type 2 diabetes therapy, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Mechanism of Action of SSTR5 Antagonism

SSTR5 is a member of the somatostatin receptor family, which are Gαi-coupled receptors. Upon binding of somatostatin, the inhibitory Gαi subunit is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism through which somatostatin suppresses hormone secretion.

In intestinal L-cells , which are responsible for producing GLP-1, SSTR5 activation tonically inhibits GLP-1 release. Antagonism of SSTR5 blocks this inhibitory signal, leading to a significant increase in glucose-stimulated GLP-1 secretion[1][2]. The elevated GLP-1 levels then act on pancreatic β-cells to potentiate glucose-dependent insulin secretion, contributing to improved glycemic control. This gut-mediated effect is considered the primary mechanism of action for SSTR5 antagonists in rodent models[1][2][3].

In pancreatic β-cells , SSTR5 is also expressed and its activation directly inhibits insulin secretion. Therefore, SSTR5 antagonists can directly disinhibit insulin secretion from β-cells. The relative importance of this direct pancreatic effect versus the indirect gut-mediated effect appears to be species-dependent, with evidence suggesting a more prominent direct role in human islets compared to rodent islets.

Signaling Pathway of SSTR5

Preclinical Efficacy of SSTR5 Antagonists

Numerous preclinical studies have demonstrated the therapeutic potential of selective SSTR5 antagonists in various rodent models of type 2 diabetes and obesity.

In Vitro Studies

In vitro experiments using perfused mouse small intestine have shown that selective SSTR5 antagonists significantly enhance glucose-induced GLP-1 secretion. In parallel, studies with islets from SSTR5 knockout mice also show increased GLP-1 release. While SSTR5 antagonism has a minimal direct effect on insulin secretion in isolated rodent islets, it effectively reverses the inhibitory effect of somatostatin on insulin secretion in isolated human islets.

In Vivo Studies

In vivo studies in diet-induced obese (DIO) mice and Zucker diabetic fatty (ZDF) rats have consistently shown that oral administration of SSTR5 antagonists improves glucose tolerance, as measured by a reduction in the area under the curve (AUC) for glucose during an oral glucose tolerance test (OGTT). This improvement in glycemic control is associated with increased plasma levels of both active and total GLP-1, as well as enhanced insulin secretion. Notably, the glucose-lowering effect of SSTR5 antagonists is dependent on the GLP-1 receptor, as it is abolished in the presence of a GLP-1 receptor antagonist. Furthermore, the combination of an SSTR5 antagonist with a dipeptidyl peptidase-4 (DPP-4) inhibitor results in synergistic effects on improving glucose tolerance and increasing active GLP-1 and insulin levels. Importantly, SSTR5 antagonists do not appear to carry a risk of hypoglycemia.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of SSTR5 antagonists.

Table 1: Effect of SSTR5 Antagonists on Glucose Homeostasis in vivo

| Animal Model | Antagonist (Dose, Route) | Parameter | Result | Reference |

| Diet-Induced Obese Mice | Compound 10 (3 mg/kg, p.o.) | Glucose Excursion (OGTT) | 94% reduction | |

| Diet-Induced Obese Mice | Compound A (dose-dependent, p.o.) | Glucose Excursion (OGTT) | Up to 45% decrease | |

| Diet-Induced Obese Mice | SSTR5a (oral) | Blood Glucose | Lowered | |

| KK-Ay Mice | Compound-1 (1, 3, 10 mg/kg, p.o., 2 weeks) | Glycosylated Hemoglobin (GHb) | Dose-dependent reduction in increase | |

| KK-Ay Mice | Compound-1 (1, 3, 10 mg/kg, p.o., 2 weeks) | Plasma Glucose | Dose-dependent reduction in increase | |

| KK-Ay Mice | Compound-1 (1, 3, 10 mg/kg, p.o., 2 weeks) | Plasma Insulin | Dose-dependent reduction in increase | |

| KK-Ay Mice | Compound-1 (1, 3, 10 mg/kg, p.o., 2 weeks) | HOMA-IR | Dose-dependent reduction in increase |

Table 2: Effect of SSTR5 Antagonists on GLP-1 and Insulin Secretion

| Model | Antagonist/Condition | Parameter | Result | Reference |

| Perfused Mouse Small Intestine | SSTR5a | Glucose-induced GLP-1 secretion | Significantly increased | |

| Sstr5-/- Mouse Intestine | Genetic Knockout | Glucose-induced GLP-1 output | >3-fold increase vs. WT | |

| Diet-Induced Obese Mice | Compound 10 (10 mg/kg) | Total and Active GLP-1 | Increased | |

| Diet-Induced Obese Mice | Compound 10 + DPP-4 Inhibitor | Active GLP-1 and Insulin | Substantially increased (synergistic) | |

| Isolated Human Islets | SSTR5 Antagonist | SST-14 inhibited insulin secretion | Completely reversed | |

| Perfused Mouse Pancreas | SSTR5a | Insulin Secretion | No direct effect |

Detailed Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the in vivo effect of an SSTR5 antagonist on glucose tolerance.

Materials:

-

C57BL/6J mice on a high-fat diet (or other appropriate diabetic model)

-

SSTR5 antagonist formulated for oral gavage

-

Vehicle control (e.g., 0.5% methylcellulose)

-

D-glucose solution (20% in sterile water)

-

Glucometer and test strips

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated capillaries)

-

Centrifuge

Procedure:

-

Fast mice for 5-6 hours with free access to water.

-

Record the body weight of each mouse.

-

Administer the SSTR5 antagonist or vehicle control by oral gavage at the desired dose. Typically, the compound is administered 60 minutes prior to the glucose challenge.

-

At time t=0, collect a baseline blood sample from the tail vein for glucose measurement.

-

Immediately after the baseline blood collection, administer a glucose bolus (typically 2 g/kg body weight) via oral gavage.

-

Collect blood samples from the tail vein at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose concentrations at each time point using a glucometer.

-

For plasma hormone analysis, collect blood into EDTA-coated tubes, centrifuge at 4°C, and store the plasma at -80°C.

-

Calculate the Area Under the Curve (AUC) for glucose from t=0 to t=120 minutes to quantify glucose excursion.

Isolated Pancreatic Islet Perifusion for Insulin Secretion

Objective: To determine the direct effect of an SSTR5 antagonist on insulin secretion from isolated pancreatic islets.

Materials:

-

Isolated pancreatic islets (mouse or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired glucose concentrations (e.g., 2.8 mM and 16.7 mM)

-

SSTR5 antagonist

-

Somatostatin (SST-14) as a control

-

Perifusion system (e.g., Biorep V5 or similar) with columns and fraction collector

-

Water bath at 37°C

-

Insulin ELISA kit

Procedure:

-

Pre-incubate isolated islets in low-glucose KRB buffer for 30-60 minutes at 37°C.

-

Load a group of size-matched islets (e.g., 100-150) into each perifusion chamber.

-

Equilibrate the islets in the chamber by perifusing with low-glucose (2.8 mM) KRB buffer for 30-60 minutes at a constant flow rate (e.g., 100 µL/min).

-

Collect baseline fractions in low-glucose buffer.

-

Switch to high-glucose (16.7 mM) KRB buffer to stimulate insulin secretion and continue collecting fractions.

-

To test the effect of the antagonist, introduce the SSTR5 antagonist in the high-glucose buffer and collect fractions.

-

To confirm SSTR5-mediated effects, co-perifuse with the SSTR5 antagonist and somatostatin.

-

At the end of the experiment, lyse the islets to measure total insulin content.

-

Measure insulin concentration in each collected fraction using an insulin ELISA.

-

Express insulin secretion as a percentage of total islet insulin content or as ng/islet/minute.

Perfused Mouse Small Intestine for GLP-1 Secretion

Objective: To measure the effect of an SSTR5 antagonist on glucose-stimulated GLP-1 secretion from the intestine.

Materials:

-

C57BL/6J mice

-

Krebs-Ringer bicarbonate buffer with 0.1% BSA, 5% dextran, and 10 µM indomethacin.

-

Glucose solution for luminal perfusion

-

SSTR5 antagonist

-

Peristaltic pump

-

Fraction collector

-

GLP-1 ELISA kit

Procedure:

-

Anesthetize the mouse and cannulate the superior mesenteric artery and the portal vein.

-

Isolate the proximal small intestine and transfer it to an organ bath.

-

Perfuse the intestine through the arterial cannula with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 2 mL/min).

-

Collect the venous effluent from the portal vein cannula in a fraction collector.

-

After a baseline period, introduce glucose into the lumen of the intestine to stimulate GLP-1 secretion.

-

Add the SSTR5 antagonist to the vascular perfusate and continue to collect fractions during luminal glucose stimulation.

-

Measure GLP-1 concentrations in the collected fractions using a specific ELISA.

Visualizations

Experimental Workflow for Preclinical Evaluation of SSTR5 Antagonists

Conclusion

The antagonism of SSTR5 represents a compelling and innovative approach for the treatment of type 2 diabetes. The dual mechanism of enhancing GLP-1 secretion and potentially directly stimulating insulin secretion offers a multifaceted strategy for improving glycemic control. The robust preclinical data, demonstrating significant glucose-lowering effects without the risk of hypoglycemia, strongly support the continued investigation and development of selective SSTR5 antagonists as a novel class of anti-diabetic agents. Further clinical studies in human subjects are warranted to fully elucidate the therapeutic potential of this promising target.

References

- 1. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]

Preclinical Profile of Somatostatin Receptor Subtype 5 (SSTR5) Antagonists: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Somatostatin Receptor Subtype 5 (SSTR5) antagonists, a promising class of therapeutic agents primarily investigated for the treatment of type 2 diabetes mellitus.[1] The core principle behind their mechanism of action lies in the potentiation of glucose-dependent insulin secretion and the stimulation of glucagon-like peptide-1 (GLP-1) release by blocking the inhibitory effects of somatostatin (SST) in the pancreas and gastrointestinal tract.[1][2] This document summarizes key quantitative data from various preclinical studies, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows.

While the specific "SSTR5 antagonist 6" mentioned in the query could not be definitively identified from the available public literature, this guide consolidates data from several exemplar SSTR5 antagonists described in preclinical research.

Core Mechanism of Action

SSTR5 is a G-protein coupled receptor predominantly expressed in pancreatic islet β-cells and enteroendocrine L-cells. Its activation by the endogenous ligand somatostatin inhibits the secretion of insulin and GLP-1. SSTR5 antagonists are designed to block this inhibitory pathway, thereby enhancing insulin and GLP-1 secretion in a glucose-dependent manner, which helps to maintain glucose homeostasis and reduce the risk of hypoglycemia.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for representative SSTR5 antagonists from preclinical studies.

Table 1: In Vitro Potency and Selectivity of SSTR5 Antagonists

| Compound | Target | IC50 (nM) | hERG Inhibition (IC50, µM) | Species | Reference |

| Compound 1 | hSSTR5 | 9.6 | >30 | Human | |

| mSSTR5 | 57 | N/A | Mouse | ||

| Compound 5 | hSSTR5 | N/A | Potent Inhibition | Human | |

| Compound 10 | hSSTR5 | N/A | N/A | Human | |

| Compound 3p | hSSTR5 | N/A | N/A | Human | |

| SSTR5a (Compound B) | SSTR5 | N/A | N/A | N/A |

N/A: Not Available in the cited literature.

Table 2: In Vivo Efficacy of SSTR5 Antagonists in Oral Glucose Tolerance Tests (OGTT)

| Compound | Animal Model | Dose (mg/kg, p.o.) | Glucose AUC Reduction (%) | Insulin/GLP-1 Increase | Reference |

| Compound 1 | HFD C57BL/6J Mice | 1, 3, 10, 30 | Dose-dependent | Augmented insulin secretion | |

| Compound 5 | HFD C57BL/6 Mice | 30 | 60 | N/A | |

| Compound 10 | HFD Mice | 3, 10, 30 | Dose-dependent | Increased total and active GLP-1 | |

| Compound 3p | N/A | 3 | Persistent glucose-lowering | N/A | |

| SSTR5a | DIO Mice | N/A | Lowered blood glucose | Stimulated glucose-induced GLP-1 |

HFD: High-Fat Diet; DIO: Diet-Induced Obese; AUC: Area Under the Curve; p.o.: Oral administration.

Table 3: Pharmacokinetic Properties of Selected SSTR Antagonists

| Compound | Species | Administration | Bioavailability (F%) | Half-life (t1/2) | Reference |

| Compound 5 | Mouse | Oral | 13 | N/A | |

| Compound 6 (SSTR3 Antagonist) | Dog | Oral | Excellent | Long | |

| Rhesus Monkey | Oral | Excellent | Long | ||

| SCO-240 | Human | Oral | N/A | 10.2-12.6 hours | |

| Compound 1 | Mouse | Oral | Acceptable plasma exposure | N/A |

Note: Compound 6 listed here is an SSTR3 antagonist included for pharmacokinetic comparison purposes as per the available search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

In Vitro SSTR5 Binding Assay

Objective: To determine the binding affinity of a test compound to the SSTR5 receptor.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human or mouse SSTR5 receptor.

-

Radioligand Binding: A constant concentration of a radiolabeled SSTR5 ligand (e.g., [125I]-labeled somatostatin analog) is incubated with the cell membranes.

-

Competitive Binding: Increasing concentrations of the unlabeled test compound (SSTR5 antagonist) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Incubation and Washing: The mixture is incubated to reach binding equilibrium. Non-bound radioligand is then removed by rapid filtration and washing.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of an SSTR5 antagonist on glucose metabolism.

Protocol:

-

Animal Model: Male C57BL/6 mice are often used, frequently after being fed a high-fat diet for a specified period (e.g., 21 days) to induce insulin resistance.

-

Fasting: Mice are fasted overnight (e.g., 4-6 hours) prior to the experiment.

-

Compound Administration: The SSTR5 antagonist or vehicle is administered orally (p.o.) at a specific time point before the glucose challenge (e.g., 1 hour).

-

Glucose Challenge: A bolus of glucose (e.g., 2 g/kg) is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated and compared between the compound-treated and vehicle-treated groups to determine the percentage of glucose excursion reduction.

Visualizations

SSTR5 Signaling Pathway in Pancreatic β-cells

References

SSTR5 antagonist 6 interaction with G-protein coupled receptors

An In-depth Technical Guide to the Interaction of SSTR5 Antagonists with G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Somatostatin Receptor 5 (SSTR5)

The Somatostatin Receptor 5 (SSTR5) is a member of the G-protein coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane receptors essential for cellular communication.[1][2] Like other somatostatin receptors (SSTR1-4), SSTR5 is activated by the endogenous peptide hormones somatostatin-14 (SST-14) and somatostatin-28 (SST-28).[1] SSTR5 is prominently expressed in various tissues, including the pituitary gland, pancreatic islets (specifically β-cells), and enteroendocrine cells of the gastrointestinal tract.[1][3]

Functionally, SSTR5 activation is primarily inhibitory. It plays a crucial role in regulating hormone secretion. For instance, it inhibits the release of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells. Given this role in glucose homeostasis, SSTR5 has emerged as a significant therapeutic target. The development of selective SSTR5 antagonists is a promising strategy for treating type 2 diabetes mellitus (T2DM), as blocking the inhibitory tone of somatostatin can enhance insulin and incretin secretion.

This guide provides a detailed technical overview of the interaction between SSTR5 antagonists and their GPCR target, covering signaling pathways, mechanism of action, quantitative interaction data, and key experimental protocols.

SSTR5 Signaling Pathways

As a class A GPCR, SSTR5 transduces extracellular signals across the cell membrane by activating intracellular heterotrimeric G proteins.

Canonical Gαi/o Signaling

The primary signaling pathway for all five SSTR subtypes involves coupling to the Gαi/o family of G proteins. Upon agonist binding, SSTR5 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP, a critical second messenger, mediates many of the inhibitory physiological effects of somatostatin, such as the suppression of hormone secretion.

Other Potential Signaling Pathways

While the Gαi/o-cAMP pathway is the most well-characterized, GPCRs can exhibit promiscuous coupling to other G protein subtypes. Some studies suggest that SSTRs, including SSTR5, may also couple to the Gq/11 pathway, although the Gαi/o pathway is predominant. Activation of Gq/11 would lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, SSTR activation can modulate mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which influences cell growth, differentiation, and survival.

References

An In-depth Technical Guide to Molecular Probes for SSTR5 Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular probes available for studying the somatostatin receptor subtype 5 (SSTR5), a critical target in neuroendocrine tumors and various hormonal disorders. This document details the types of probes, their quantitative binding characteristics, and the experimental protocols for their use. Furthermore, it elucidates the key signaling pathways and experimental workflows through detailed diagrams.

Introduction to SSTR5 and Molecular Probes

The somatostatin receptor 5 (SSTR5) is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in regulating hormone secretion and cell proliferation.[1][2][3] Its high expression in various neuroendocrine tumors and specific tissues makes it an attractive target for diagnostic imaging and therapeutic intervention.[1][4] Molecular probes are indispensable tools for elucidating the pharmacology, signaling, and in vivo distribution of SSTR5. These probes can be broadly categorized into radiolabeled ligands for binding and imaging studies, fluorescent probes for cellular and molecular investigations, and Positron Emission Tomography (PET) tracers for non-invasive in vivo imaging.

Quantitative Data on Molecular Probes for SSTR5

A variety of molecular probes with varying affinities and selectivities for SSTR5 have been developed. The following tables summarize the quantitative binding data for key radiolabeled ligands, non-radioactive ligands (agonists and antagonists), and PET tracers.

Table 1: Radiolabeled Ligands for SSTR5

| Radioligand | SSTR Subtype Selectivity | Affinity (IC50/Ki, nM) | Application |

| [¹²⁵I]Tyr¹¹-SRIF-14 | Pan-SSTR agonist | SSTR5: ~1 | Radioligand Binding Assays |

| [¹²⁵I]L-817,818 | SSTR5 selective agonist | SSTR5: 0.2 | Radioligand Binding Assays |

| [¹¹¹In-DTPA⁰]octreotide | SSTR2 > SSTR5 | SSTR5: >1000 | SPECT Imaging |

| [⁶⁸Ga]Ga-DOTA-NOC | SSTR2, SSTR3, SSTR5 | SSTR5: High affinity | PET Imaging |

Table 2: Non-Radioactive Ligands for SSTR5

| Ligand | Type | SSTR Subtype Selectivity | Affinity (IC50/Ki, nM) |

| Octreotide | Agonist | SSTR2 > SSTR5 | SSTR5: ~25 |

| Pasireotide (SOM230) | Agonist | SSTR5, SSTR2, SSTR3, SSTR1 | SSTR5: 0.16 |

| L-817,818 | Agonist | SSTR5 selective | SSTR5: 0.5 |

| Compound 10 | Antagonist | SSTR5 selective | hSSTR5: 1.2, mSSTR5: 1.1 |

| SSTR5 antagonist 1 | Antagonist | SSTR5 selective | hSSTR5: 9.6, mSSTR5: 57 |

Table 3: PET Tracers for SSTR5 Imaging

| PET Tracer | SSTR Subtype Selectivity | Key Features |

| [⁶⁸Ga]Ga-DOTA-TATE | SSTR2 >> SSTR5 | Widely used for neuroendocrine tumor imaging. |

| [⁶⁸Ga]Ga-DOTA-TOC | SSTR2 > SSTR5 | High affinity for SSTR2, moderate for SSTR5. |

| [⁶⁸Ga]Ga-DOTA-NOC | SSTR2, SSTR3, SSTR5 | Broader SSTR subtype affinity. |

| [⁶⁴Cu]Cu-DOTATATE | SSTR2 >> SSTR5 | Longer half-life allows for delayed imaging. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of molecular probes in SSTR5 research. This section provides step-by-step protocols for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the affinity of a test compound for SSTR5 by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing SSTR5

-

Radioligand (e.g., [¹²⁵I]L-817,818)

-

Unlabeled test compounds

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand at a fixed concentration (typically at its Kd value).

-

Initiate Binding: Add 100 µL of cell membrane suspension to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Termination of Binding: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Receptor Internalization Assay using Fluorescent Ligands

This assay visualizes and quantifies the agonist-induced internalization of SSTR5 using a fluorescently labeled ligand or a fluorescently tagged receptor.

Materials:

-

Cells expressing fluorescently tagged SSTR5 (e.g., SSTR5-GFP) or to be treated with a fluorescent ligand.

-

Fluorescent ligand for SSTR5 (if not using a tagged receptor).

-

Agonist of interest.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde).

-

Mounting medium with DAPI.

-

Confocal microscope.

Procedure:

-

Cell Culture: Plate cells expressing SSTR5-GFP on glass-bottom dishes and allow them to adhere overnight.

-

Ligand Treatment: Treat the cells with the agonist at various concentrations and for different time points. Include an untreated control.

-

Washing: Wash the cells twice with ice-cold PBS to stop the internalization process.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining: Wash the cells with PBS and mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Imaging: Visualize the cells using a confocal microscope. Capture images of the GFP signal to observe the localization of SSTR5.

-

Quantification: Quantify the internalization by measuring the fluorescence intensity inside the cell versus at the plasma membrane using image analysis software.

cAMP Measurement Assay

SSTR5 activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies this effect.

Materials:

-

Cells expressing SSTR5.

-

Forskolin (an adenylyl cyclase activator).

-

SSTR5 agonist.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP assay).

-

Cell lysis buffer.

-

Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and culture overnight.

-

Pre-treatment: Pre-treat the cells with the SSTR5 agonist at various concentrations for 15-30 minutes.

-

Stimulation: Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.

-

Data Acquisition: Measure the signal using a compatible plate reader.

-

Data Analysis: Generate a dose-response curve by plotting the assay signal against the agonist concentration to determine the EC50 for cAMP inhibition.

SSTR5 Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in SSTR5 signaling and the workflows of key experiments is essential for a clear understanding. The following diagrams were generated using the DOT language.

SSTR5 Signaling Pathways

SSTR5 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can modulate the activity of various ion channels and other effector proteins. SSTR5 can also signal through β-arrestin-dependent pathways, which can mediate receptor internalization and potentially activate other signaling cascades like the MAPK pathway.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in performing a radioligand competition binding assay to determine the affinity of a test compound for SSTR5.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of SSTR5 Antagonist 6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of SSTR5 antagonist 6, a novel compound targeting the somatostatin receptor subtype 5 (SSTR5). The following sections describe the necessary assays to determine the binding affinity and functional activity of this antagonist, crucial for its preclinical evaluation.

SSTR5 Signaling Pathway

Somatostatin receptor 5 (SSTR5) is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gi). Upon activation by its endogenous ligand, somatostatin, SSTR5 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in various cellular processes. An SSTR5 antagonist, such as this compound, is designed to block this signaling pathway by preventing the binding of somatostatin or other agonists to the receptor.

Caption: SSTR5 receptor signaling cascade.

Quantitative Data Summary

The following table summarizes key in vitro parameters for a selection of known SSTR5 antagonists, providing a comparative reference for the evaluation of this compound.

| Compound | hSSTR5 Binding IC50 (nM) | hSSTR5 Functional IC50 (cAMP, nM) | Reference |

| SSTR5 antagonist 1 | 9.6 | - | [1] |

| Compound 10 | 1.2 | 1.1 | [2] |

| SCO-240 | 2.0 | - | |

| This compound | TBD | TBD |

TBD: To be determined by the assays described below.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the human SSTR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Caption: Radioligand binding assay workflow.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR5 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA) and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

25 µL of assay buffer.

-

25 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle for total binding. For non-specific binding, use a high concentration of a known SSTR5 ligand (e.g., 1 µM somatostatin-28).

-

50 µL of radioligand (e.g., [125I]-Somatostatin-28) at a final concentration equal to its Kd.

-

100 µL of the prepared cell membranes (containing 10-20 µg of protein).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.[3]

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing the SSTR5 receptor.[2]

Workflow:

Caption: cAMP functional assay workflow.

Protocol:

-

Cell Culture and Plating:

-

Use CHO-K1 cells stably expressing the human SSTR5 receptor.

-

Plate the cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 15 minutes at 37°C.

-

Add a fixed concentration of an SSTR5 agonist (e.g., somatostatin-28 at its EC80 concentration) along with forskolin (to stimulate cAMP production, typically 1-10 µM) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, using non-linear regression analysis.[3]

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the SSTR5 receptor. An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS to the Gαi subunit.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from SSTR5-expressing cells as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, add the following:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP).

-

Various concentrations of this compound.

-

A fixed concentration of an SSTR5 agonist (e.g., somatostatin-28 at its EC80 concentration).

-

Cell membranes (20-40 µg of protein).

-

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through a GF/B filter plate.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation fluid, and count the radioactivity.

-

-

Data Analysis:

-

Calculate the percent inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of the antagonist.

-

Determine the IC50 value from the dose-response curve.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the antagonist's effect on a downstream signaling event, the phosphorylation of ERK1/2, which can be modulated by SSTR5 activation.

Protocol:

-

Cell Culture and Treatment:

-

Plate SSTR5-expressing cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with an SSTR5 agonist for 5-10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Plot the normalized p-ERK1/2 levels against the antagonist concentration to determine its inhibitory effect.

-

References

Application Notes and Protocols for cAMP Functional Assay of SSTR5 Antagonist 6

These application notes provide a detailed protocol for determining the potency and efficacy of a Somatostatin Receptor 5 (SSTR5) antagonist, referred to herein as "Antagonist 6," by measuring its ability to reverse the agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production in cultured cells.

Introduction

Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (GPCRs) that mediate the inhibitory effects of the peptide hormone somatostatin.[1][2] SSTR5, upon activation by an agonist, couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase.[1][2] This leads to a decrease in the intracellular concentration of the second messenger cAMP.[1] SSTR5 antagonists are compounds that block the action of SSTR5 agonists, thereby restoring cAMP levels. This assay provides a robust method to quantify the antagonist activity of novel compounds like Antagonist 6 at the human SSTR5.

The assay is performed using a cell line, such as Chinese Hamster Ovary (CHO-K1) cells, stably expressing the human SSTR5. Intracellular cAMP levels are first stimulated with forskolin, a direct activator of adenylyl cyclase. An SSTR5 agonist is then added to inhibit this forskolin-induced cAMP production. Finally, the ability of Antagonist 6 to reverse this inhibition is measured, allowing for the determination of its potency (typically as an IC50 value).

SSTR5 Signaling Pathway

The activation of SSTR5 by an agonist initiates a signaling cascade that leads to the inhibition of cAMP production. The antagonist reverses this effect.

Experimental Protocol

This protocol outlines the steps for a competitive antagonist cAMP assay using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

Materials:

-

Cells: CHO-K1 cells stably expressing human SSTR5 (CHO-hSSTR5).

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

SSTR5 Agonist: A known SSTR5 agonist (e.g., Somatostatin-28 or a selective synthetic agonist).

-

This compound: The test compound.

-

Forskolin: To stimulate adenylyl cyclase.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit for quantifying intracellular cAMP.

-

Plates: 96-well or 384-well white, clear-bottom cell culture plates.

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-hSSTR5 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin.

-

Resuspend the cells in fresh culture medium and determine the cell density.

-

Seed the cells into a 96-well or 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

-

Compound Preparation:

-

Prepare stock solutions of the SSTR5 agonist, Antagonist 6, and forskolin in DMSO.

-

On the day of the assay, prepare serial dilutions of Antagonist 6 in assay buffer containing a fixed concentration of the SSTR5 agonist (typically the EC80 concentration, predetermined in a separate agonist dose-response experiment).

-

Prepare a solution of forskolin in assay buffer.

-

-

cAMP Assay:

-

Aspirate the culture medium from the plated cells and wash once with assay buffer.

-

Add the PDE inhibitor (e.g., 500 µM IBMX) in assay buffer to each well and incubate for 10-15 minutes at 37°C.

-

Add the serial dilutions of Antagonist 6 (containing the fixed agonist concentration) to the respective wells. Include control wells with agonist alone (no antagonist) and basal (no agonist, no antagonist).

-

Immediately add the forskolin solution to all wells (except for the basal control) to stimulate cAMP production. A typical final concentration is 10 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

-

Data Analysis:

-

The raw data (e.g., fluorescence or luminescence signal) is inversely proportional to the cAMP concentration in competitive immunoassays.

-

Convert the raw data to cAMP concentrations using a standard curve generated with known cAMP concentrations.

-

Normalize the data:

-

Set the cAMP level in the presence of forskolin and agonist (no antagonist) as 0% inhibition reversal.

-

Set the cAMP level in the presence of forskolin alone (no agonist, no antagonist) as 100% inhibition reversal.

-

-

Plot the normalized response against the logarithm of the Antagonist 6 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of Antagonist 6.

-

Experimental Workflow

The following diagram illustrates the key steps in the cAMP functional assay for an SSTR5 antagonist.

Data Presentation

The potency of this compound and other reference antagonists can be summarized in a table for clear comparison. The data presented below is for illustrative purposes.

| Compound | Target | Assay Type | Cell Line | Agonist Used (Concentration) | IC50 (nM) |

| Antagonist 6 | hSSTR5 | cAMP Inhibition | CHO-hSSTR5 | Somatostatin-28 (EC80) | 9.6 |

| BIM-23056 | hSSTR5 | Ca2+ Mobilization | CHO-hsst5 | Somatostatin | ~10 |

| Compound 10 | hSSTR5 | cAMP Inhibition | CHO-hSSTR5 | SST-28 | 1.1 |

| Reference Antagonist A | hSSTR5 | cAMP Inhibition | CHO-hSSTR5 | Somatostatin-28 (EC80) | 5.7 |

Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal effect of the agonist. The data for BIM-23056 is from a calcium mobilization assay, which is another functional readout for SSTR5 activity, and is included for comparative purposes. The IC50 for Compound 10 is from a cAMP functional assay. The value for Antagonist 6 is hypothetical, based on published data for potent SSTR5 antagonists.

References

Application Notes and Protocols: High-Fat Diet (HFD) Mouse Model for S-STR5 Antagonist Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-fat diet (HFD) induced obese mouse is a widely utilized and relevant preclinical model for studying metabolic diseases such as type 2 diabetes and insulin resistance.[1][2][3][4] This model mimics many features of the human condition, including weight gain, adiposity, glucose intolerance, and hyperinsulinemia.[1] Somatostatin receptor 5 (SSTR5) has emerged as a promising therapeutic target for metabolic disorders. SSTR5 is expressed in pancreatic β-cells and intestinal L-cells, where it plays a role in regulating insulin and incretin secretion. Studies have shown that antagonizing SSTR5 can improve glucose homeostasis, making it an attractive strategy for the development of novel anti-diabetic drugs.

These application notes provide detailed protocols for utilizing the HFD mouse model to evaluate the efficacy of a novel SSTR5 antagonist. The described methodologies cover the induction of the metabolic phenotype, and subsequent in vivo assays to assess improvements in glucose metabolism and insulin sensitivity.

SSTR5 Signaling Pathway and Therapeutic Rationale

Somatostatin (SST) acts as an inhibitory peptide hormone. In the pancreas and gut, SST, by binding to SSTR5, suppresses the secretion of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells. An SSTR5 antagonist is designed to block this inhibitory signaling, thereby promoting insulin and GLP-1 release, which in turn helps to lower blood glucose levels. The following diagram illustrates this pathway.

Caption: SSTR5 Signaling Pathway and Antagonist Action.

Experimental Protocols

High-Fat Diet (HFD) Induced Obesity Mouse Model

This protocol details the induction of obesity and metabolic syndrome in mice using a high-fat diet.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; e.g., 45% or 60% kcal from fat)

-

Control low-fat diet (LFD; e.g., 10% kcal from fat)

-

Standard mouse housing and caging

-

Weighing scale

Procedure:

-

Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.

-

Randomize mice into two groups: Control (LFD) and HFD. Ensure baseline body weights are comparable between groups.

-

House the animals in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle.

-

Provide the respective diets and water ad libitum for a period of 10-16 weeks.

-

Monitor body weight and food intake weekly. HFD-fed mice are expected to gain significantly more weight than the LFD control group.

-

At the end of the diet period, mice should exhibit characteristics of metabolic syndrome, including obesity, hyperglycemia, and insulin resistance.

SSTR5 Antagonist Dosing Regimen

Materials:

-

SSTR5 antagonist compound

-

Vehicle solution (e.g., 1% HEC, 0.25% Tween 80, and 0.05% Antifoam)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare the SSTR5 antagonist formulation in the appropriate vehicle at the desired concentrations.

-

Administer the SSTR5 antagonist or vehicle to the HFD-fed mice via oral gavage. Dosing can be acute (single dose) or chronic (daily for a specified period, e.g., 2 weeks).

-

The timing of administration will depend on the subsequent experimental procedure (e.g., 30-60 minutes before a glucose tolerance test).

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the mice to clear a glucose load from the bloodstream, providing a measure of glucose tolerance.

Materials:

-

Glucose solution (e.g., 50% dextrose)

-

Glucometer and glucose test strips

-

Blood collection tubes (e.g., microvette tubes)

-

Oral gavage needles and syringes

Procedure:

-

Fast mice for 4-6 hours (with access to water).

-

Record the body weight of each mouse.

-

Collect a baseline blood sample (t=0 min) from the tail vein for glucose measurement.

-

Administer a glucose solution (1-2 g/kg body weight) via oral gavage. For HFD-fed mice (after 4 weeks or more on the diet), a lower dose of 0.5 g/kg may be used.

-

Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) for glucose measurement.

-

Plasma can also be collected for insulin and GLP-1 analysis.

Insulin Tolerance Test (ITT)

The ITT measures the response to exogenous insulin, indicating whole-body insulin sensitivity.

Materials:

-

Humulin R (or other regular human insulin)

-

Sterile saline or PBS

-

Glucometer and glucose test strips

-

Syringes (26G needle)

Procedure:

-

Fast mice for 4-6 hours (with access to water).

-

Record the body weight of each mouse.

-

Collect a baseline blood sample (t=0 min) from the tail vein for glucose measurement.

-

Administer insulin via intraperitoneal (IP) injection (0.75-1.2 U/kg body weight). The dose may need to be adjusted based on the severity of insulin resistance.

-

Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) for glucose measurement.

Measurement of Metabolic Parameters

At the end of the study, various tissues and plasma samples can be collected for further analysis.

Parameters to Measure:

-

Fasting blood glucose and insulin

-

Plasma lipids (triglycerides, total cholesterol)

-

Body composition (fat mass, lean mass) using EchoMRI

-

Energy expenditure, respiratory exchange ratio (RER), and physical activity using metabolic cages

-

Liver and adipose tissue weight and histology

Experimental Workflow

The following diagram outlines the typical experimental workflow for testing an SSTR5 antagonist in the HFD mouse model.

Caption: Experimental workflow for SSTR5 antagonist testing.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Body Weight and Food Intake

| Parameter | LFD Control | HFD + Vehicle | HFD + SSTR5 Antagonist |